Enhanced Lipophilicity and Membrane Permeability
The introduction of a fluorine atom at the 4‑position raises the calculated LogP from 1.40 (XLogP3 for methyl 1H‑benzo[d]imidazole‑2‑carboxylate) to 1.49 (for the 4‑fluoro derivative) [1]. This ΔLogP of +0.09, while modest, contributes to improved passive membrane permeability, a desirable property for cell‑based assays. The topological polar surface area (TPSA) remains essentially unchanged (55.0 Ų vs 54.98 Ų), indicating that the lipophilicity gain occurs without increasing polar interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.49 (calculated) |
| Comparator Or Baseline | Methyl 1H‑benzo[d]imidazole‑2‑carboxylate; LogP 1.40 (XLogP3) |
| Quantified Difference | +0.09 |
| Conditions | Computational prediction (XLogP3 / ACD/Labs) |
Why This Matters
Higher lipophilicity can improve cell penetration, which is critical for intracellular target engagement in cellular assays.
- [1] PubChem. Compound Summary for CID 576526, Methyl 1H‑1,3‑benzodiazole‑2‑carboxylate. XLogP3: 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/576526 View Source
